molecular formula C16H30N2O4 B1403059 tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate CAS No. 1187322-34-4

tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

Cat. No.: B1403059
CAS No.: 1187322-34-4
M. Wt: 314.42 g/mol
InChI Key: QJFMFAYEKZUIHM-UHFFFAOYSA-N
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Description

Tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H30N2O4 and its molecular weight is 314.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, commonly referred to as Boc-4-amino-4-methylpiperidine, is a compound widely utilized in organic synthesis, particularly in peptide chemistry. Its structure allows it to function effectively as a protecting group for amino acids during peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H30N2O4
  • Molecular Weight : 314.42 g/mol
  • CAS Number : 1187322-34-4

The compound acts primarily as a protecting group in peptide synthesis, which is essential for the formation of specific peptide sequences without unwanted reactions occurring at the amino or carboxyl groups. This functionality is crucial in synthesizing biologically active peptides that can serve therapeutic purposes.

Target Pathways

  • Peptide Synthesis : Facilitates the formation of dipeptides by protecting the amino group from undesired reactions.
  • Inhibition of Enzymatic Reactions : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative disease contexts.

In Vitro Studies

Research has demonstrated that related compounds exhibit significant biological activities:

  • Neuroprotective Effects : Compounds similar to tert-butyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine have been shown to protect astrocytes from amyloid beta-induced toxicity. For instance, a study indicated that a derivative inhibited amyloid aggregation and improved cell viability in the presence of toxic Aβ species .

In Vivo Studies

In vivo studies involving models of Alzheimer’s disease have indicated that these compounds can moderate oxidative stress and inflammatory responses associated with neurodegeneration. However, results can vary based on bioavailability and compound structure .

Case Studies and Research Findings

StudyFindings
In Vitro NeuroprotectionThe compound showed a protective effect against Aβ-induced astrocyte death, with significant improvement in cell viability observed when treated with related compounds .
Oxidative Stress ReductionIn scopolamine-induced models, the compound reduced malondialdehyde levels, indicating lower oxidative stress compared to untreated controls .
Enzymatic InhibitionSimilar piperidine derivatives demonstrated effective inhibition of acetylcholinesterase (IC50 = 15.4 nM) and β-secretase activities .

Applications in Research

The biological activity of this compound extends beyond peptide synthesis:

  • Drug Development : Its derivatives are being explored as potential treatments for neurodegenerative diseases due to their ability to inhibit key enzymes involved in amyloid plaque formation.
  • Synthetic Chemistry : The compound serves as an important intermediate in synthesizing various biologically active molecules.

Properties

IUPAC Name

tert-butyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4/c1-14(2,3)21-12(19)17-16(7)8-10-18(11-9-16)13(20)22-15(4,5)6/h8-11H2,1-7H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFMFAYEKZUIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736665
Record name tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187322-34-4
Record name tert-Butyl 4-[(tert-butoxycarbonyl)amino]-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.